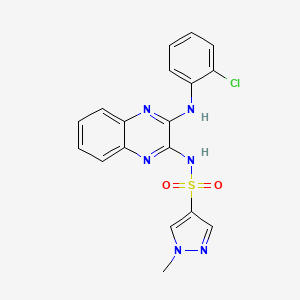

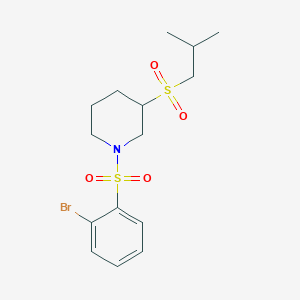

N-(3-((2-chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((2-chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a nitrogen-containing heterocyclic compound with diverse pharmaceutical and industrial applications. Structurally, it belongs to the quinoxaline class of compounds. Quinoxalines are white crystalline powders and have been studied for their multifunctional properties .

Synthesis Analysis

Molecular Structure Analysis

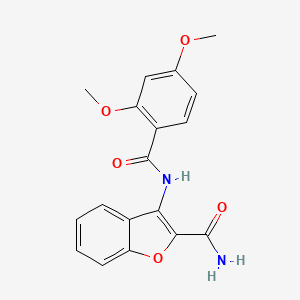

The molecular formula of This compound is C~21~H~17~ClN~4~O~3~S . It has an average mass of approximately 440.9 Da. For a visual representation, refer to the ChemSpider structure .

Scientific Research Applications

Green Synthesis of Quinoxaline Derivatives

N-(3-((2-chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is related to quinoxaline derivatives, which are synthesized using environmentally friendly methods. One study demonstrated a green approach for the regioselective synthesis of novel quinoxaline derivatives, emphasizing the benefits of short reaction times, excellent yields, and the absence of extraction and chromatographic purification steps (Poomathi et al., 2015).

Corrosion Inhibition in Mild Steel

Quinoxaline derivatives have been studied for their application as corrosion inhibitors. A specific study analyzed their effectiveness in protecting mild steel in acidic environments, revealing that they act as mixed-type inhibitors and significantly reduce corrosion (Saraswat & Yadav, 2020).

Sulfonamide Hybrid Compounds in Pharmacology

Sulfonamide-based hybrid compounds, including quinoxaline derivatives, exhibit diverse pharmacological activities. These hybrids have shown promise in areas like antibacterial, antitumor, and anti-neuropathic pain activities (Ghomashi et al., 2022).

Antimicrobial and Mosquito Larvicidal Activities

Quinoxaline derivatives have also been synthesized for their antimicrobial and mosquito larvicidal properties. Studies have shown that these compounds exhibit significant activity against various bacterial and fungal strains, as well as being lethal to mosquito larvae (Rajanarendar et al., 2010).

Antiprotozoal Activity of Metal-Based Sulfonamides

The synthesis and antiprotozoal activity of sulfonamides, including quinoxaline derivatives, have been investigated. These studies reveal that complexing sulfonamides with metals like copper and zinc enhances their antiprotozoal properties (Silva et al., 2010).

Pro-Apoptotic Effects in Cancer Cells

Quinoxaline sulfonamide derivatives have been shown to induce pro-apoptotic effects in cancer cells. They activate molecular pathways that reduce cell proliferation and promote apoptosis, offering potential for cancer treatment (Cumaoğlu et al., 2015).

Anticancer Agents

Some quinoxaline derivatives have shown potent antiproliferative activities against various human cancer cell lines. They exhibit cytotoxicity and can induce apoptotic cell death, suggesting potential applications in cancer therapy (Thabit et al., 2015).

Antibacterial Activity

Quinoxaline sulfonamides have been synthesized for their antibacterial activities. Research indicates they are effective against bacteria like Staphylococcus spp. and Escherichia coli, underlining their potential in combating bacterial infections (Alavi et al., 2017).

Antiviral Activity

Sulfonamide derivatives related to quinoxalines have been investigated for their antiviral activities. Specific compounds have shown efficacy against viruses like the tobacco mosaic virus, suggesting potential in antiviral drug development (Chen et al., 2010).

properties

IUPAC Name |

N-[3-(2-chloroanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6O2S/c1-25-11-12(10-20-25)28(26,27)24-18-17(21-14-7-3-2-6-13(14)19)22-15-8-4-5-9-16(15)23-18/h2-11H,1H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFPKBLLNDKKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine](/img/structure/B2692814.png)

![1-(4-Acetylpiperazin-1-yl)-3-[(4-methylphenyl)methylamino]propan-1-one;hydrochloride](/img/structure/B2692816.png)

![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)

![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2692828.png)

![Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate](/img/structure/B2692832.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2692835.png)